3-[(4'-Methyl[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid
Overview
Description
3-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid is an organic compound that features a biphenyl structure with a sulfonamide and a carboxylic acid functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in organisms .
Mode of Action
Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound might also interact with its targets via non-covalent interactions, resulting in a wide range of biological properties .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in various biochemical reactions, such as protodeboronation of alkyl boronic esters .
Pharmacokinetics
The compound’s molecular weight (as per the structure of 1,1’-biphenyl, 3-methyl- ) suggests that it might have good bioavailability, as compounds with a molecular weight less than 500 g/mol generally have good absorption and distribution profiles.
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid typically involves a multi-step process:
Formation of 4’-Methyl[1,1’-biphenyl]-4-sulfonyl chloride: This can be achieved by reacting 4’-methyl[1,1’-biphenyl]-4-sulfonic acid with thionyl chloride under reflux conditions.
Coupling Reaction: The sulfonyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine to form the desired sulfonamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the biphenyl moiety can be oxidized to a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) in the presence of a Lewis acid such as aluminum chloride (AlCl₃).
Major Products
Oxidation: 3-[(4’-Carboxy[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid.
Reduction: 3-[(4’-Methyl[1,1’-biphenyl]-4-sulfanyl)amino]benzoic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid: Similar structure but with a different position of the sulfonyl group.
3-[(4’-Methyl[1,1’-biphenyl]-4-sulfanyl)amino]benzoic acid: Similar structure but with a sulfanyl group instead of a sulfonyl group.
Uniqueness
3-[(4’-Methyl[1,1’-biphenyl]-4-sulfonyl)amino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonamide and a carboxylic acid group allows for diverse interactions with biological targets and chemical reagents.
Properties
IUPAC Name |
3-[[4-(4-methylphenyl)phenyl]sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-14-5-7-15(8-6-14)16-9-11-19(12-10-16)26(24,25)21-18-4-2-3-17(13-18)20(22)23/h2-13,21H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCVFOAJDITJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660088 | |
Record name | 3-[(4'-Methyl[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-85-2 | |
Record name | 3-[(4'-Methyl[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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